Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole compound has been successfully synthesized via a multistep pathway starting from 2-phenylindole .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . The molecular formula of a similar compound, Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate, is C19H20N4O3, and its Molecular Weight is 356.39g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For example, the synthesis of 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole involves a multistep pathway starting from 2-phenylindole .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate is a white solid with a melting point of 186-187°C. It is soluble in Dimethyl Sulfoxide and Methanol.Scientific Research Applications
Antimicrobial and Antituberculosis Activities
One significant application of compounds related to Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate is their utilization in the development of antimicrobial and antituberculosis agents. For instance, the design and synthesis of thiazole-aminopiperidine hybrid analogues have shown promising results against Mycobacterium tuberculosis. These compounds exhibit in vitro activity by inhibiting the GyrB ATPase of Mycobacterium smegmatis and the DNA gyrase of Mycobacterium tuberculosis, with notable compounds showing minimal cytotoxicity at relevant concentrations (Jeankumar et al., 2013). Furthermore, benzofuran and benzo[d]isothiazole derivatives have been synthesized and screened for their Mycobacterium tuberculosis DNA GyrB inhibition, showcasing significant antitubercular activity and potential as antimicrobial agents (Reddy et al., 2014).
Synthesis of Piperazine Derivatives and Their Biological Activities
The structural versatility of piperazine derivatives allows for their application in various biological studies. The synthesis of new pyridine derivatives, including those with piperazine structures, has demonstrated variable antimicrobial activities against strains of bacteria and fungi (Patel et al., 2011). Additionally, certain piperazine derivatives have been synthesized to study their effects on learning and memory facilitation in mice, revealing compounds with significant pharmacological benefits (Li Ming-zhu, 2012).
Development of Vasodilation and Antifungal Agents
Compounds derived from piperazine and related structures have been explored for their vasodilation properties, showing considerable potency in induced contracture assays (Girgis et al., 2008). Additionally, the synthesis of novel pyridine derivatives has been reported for their potential as antifungal agents, further emphasizing the diverse biological applications of these compounds (Desai et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a way that leads to various biological activities . For instance, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it’s likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been shown to induce various biological responses, such as antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Safety and Hazards
The safety and hazards of similar compounds have been reported. For instance, benzyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate has several hazard statements including H302, H312, H332, and several precautionary statements including P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .
Future Directions
The future directions for the development of similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-17(12-21-19(26)27-14-15-6-2-1-3-7-15)22-10-11-23(18(25)13-22)16-8-4-5-9-20-16/h1-9H,10-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAZGJIBWWCKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CNC(=O)OCC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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